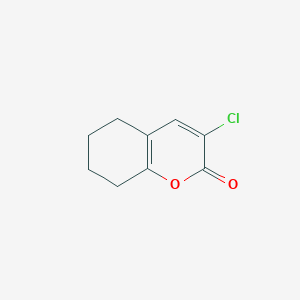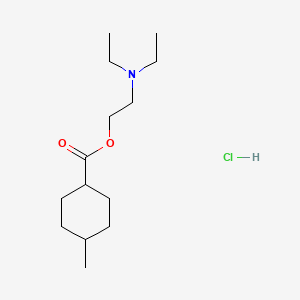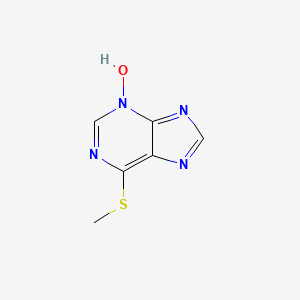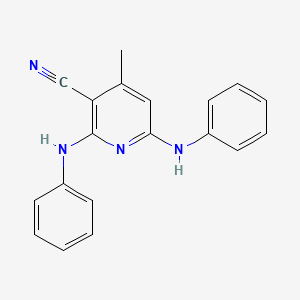![molecular formula C22H31BN2O5 B13991162 Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a dimethylaminoethyl side chain, and a dioxaborolane moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Incorporation of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Coupling: New biaryl or heteroaryl derivatives.
Scientific Research Applications
Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The dimethylaminoethyl side chain can interact with cellular receptors, modulating signal transduction pathways. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Ethyl 1-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
- Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of a quinoline core, a dimethylaminoethyl side chain, and a dioxaborolane moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H31BN2O5 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H31BN2O5/c1-8-28-20(27)17-14-25(12-11-24(6)7)18-10-9-15(13-16(18)19(17)26)23-29-21(2,3)22(4,5)30-23/h9-10,13-14H,8,11-12H2,1-7H3 |
InChI Key |
JACMCCQHRSYNTD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)OCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)


![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)



